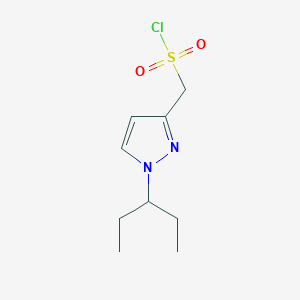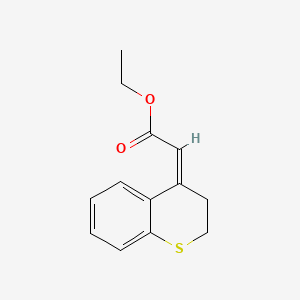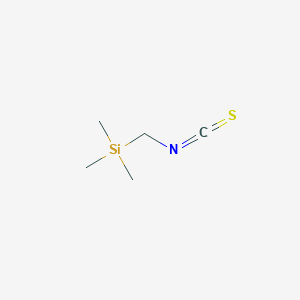![molecular formula C9H13N B13624074 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane](/img/structure/B13624074.png)
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a non-coplanar structure that can mimic various substituted phenyl rings in drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane typically involves the N-alkylation of a suitable precursor. One common method is the reaction of a spirocyclic amine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The propargyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex ring structures.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Propargyl bromide, sodium hydroxide, and phase-transfer catalysts.
Cycloaddition: Various dienes and dienophiles under thermal or catalytic conditions.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield complex polycyclic structures, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptane: A non-coplanar benzene bioisostere used in drug design.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with a propargyl group used in synthetic chemistry.
Uniqueness
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which provides a rigid and non-coplanar framework. This makes it a valuable scaffold in drug design, offering distinct advantages over more flexible or planar structures.
Eigenschaften
Molekularformel |
C9H13N |
|---|---|
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
3-prop-2-ynyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C9H13N/c1-2-4-8-7-10-9(8)5-3-6-9/h1,8,10H,3-7H2 |
InChI-Schlüssel |
LXAOOFXCXWRONC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1CNC12CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


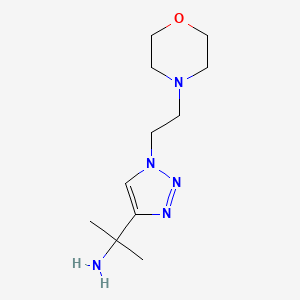
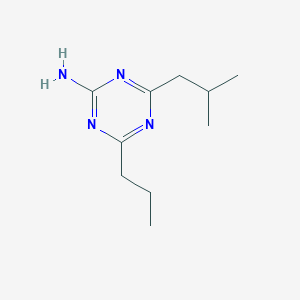
![[4-(2-Methoxypropan-2-yl)phenyl]methanamine](/img/structure/B13624001.png)
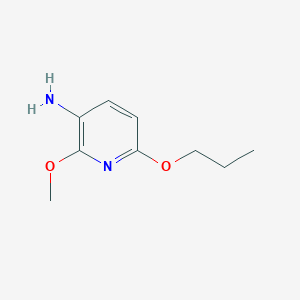

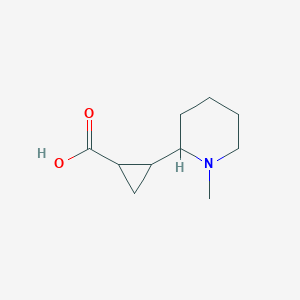
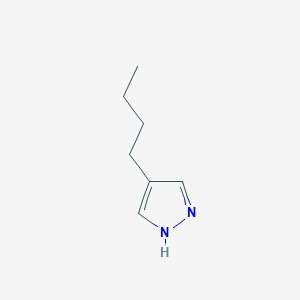
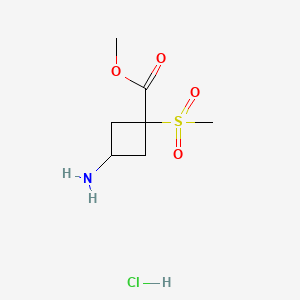

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13624045.png)
